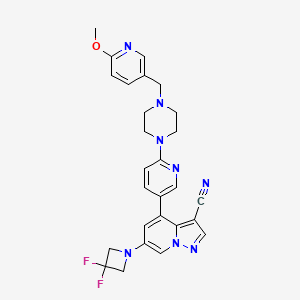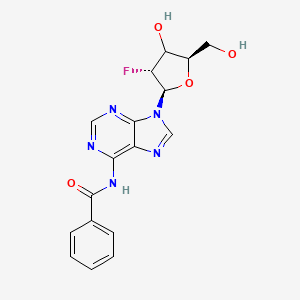![molecular formula C9H10F2N2O5 B12395113 5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves multiple steps. One common method includes the following steps :
Starting Material: 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose.
Step 1: Diisopropylethylamine is used as a base.
Step 2: Potassium osmate (K2OsO4*2H2O) and potassium ferricyanide (K3Fe(CN)6) are used in the presence of DHQD-PHN and water.
Step 3: Sulfuric acid (H2SO4) in tetrahydrofuran (THF) at 0°C.
Step 4: Sodium hydride (NaH) in dimethylformamide (DMF).
Step 5: Rhodium triphenylphosphine chloride (Rh(PPh3)3Cl) in pyridine and aqueous ethanol, heated for 5 hours.
Step 6: Pyridine hydrofluoride (pyridine*HF) in dioxane.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step procedures with optimization for scale-up, including the use of automated reactors and stringent quality control measures to ensure purity and yield .
化学反応の分析
Types of Reactions
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to inhibit DNA synthesis.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA, leading to the inhibition of DNA synthesis . The compound targets thymidylate synthetase, an enzyme crucial for DNA replication . By inhibiting this enzyme, the compound prevents the synthesis of thymidine monophosphate (TMP), a nucleotide essential for DNA synthesis, thereby exerting its antiviral and anticancer effects.
類似化合物との比較
Similar Compounds
5-fluorouridine: Another fluorinated pyrimidine nucleoside with similar antiviral and anticancer properties.
5-fluoro-2’-deoxyuridine: A deoxyribonucleoside analog used in cancer treatment.
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione: A structurally similar compound with potential therapeutic applications.
Uniqueness
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific fluorination pattern and hydroxyl group positioning, which contribute to its distinct biochemical properties and potential therapeutic applications .
特性
分子式 |
C9H10F2N2O5 |
|---|---|
分子量 |
264.18 g/mol |
IUPAC名 |
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6?,8-/m1/s1 |
InChIキー |
QURNODSOJKSTBM-XTSMLKGCSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)F)F |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



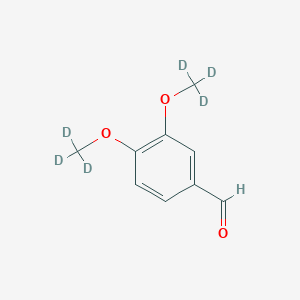


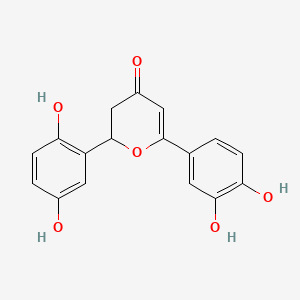
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
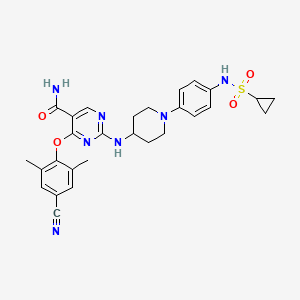
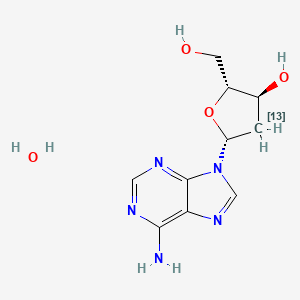
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
